molecular formula C11H11N5O2 B2537676 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid CAS No. 2034156-76-6

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid

Cat. No.: B2537676
CAS No.: 2034156-76-6
M. Wt: 245.242
InChI Key: GGKXTEHMYYBSBX-UHFFFAOYSA-N
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Description

1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid is a sophisticated heterocyclic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. Its molecular architecture integrates a pyrimidine core, a 1H-pyrazolyl substituent, and an azetidine ring constrained with a carboxylic acid functional group. This unique structure makes it a valuable scaffold for constructing novel bioactive molecules . The azetidine-3-carboxylic acid moiety serves as a rigid, three-dimensional building block that can enhance binding affinity and selectivity towards biological targets by reducing conformational flexibility . The presence of the pyrimidine and pyrazole rings, which are common pharmacophores in medicinal chemistry, suggests potential for this compound to be utilized in the synthesis of kinase inhibitors or other small-molecule therapeutics . Furthermore, the carboxylic acid group provides a versatile handle for further synthetic modification, allowing researchers to create amides, esters, or other derivatives to explore structure-activity relationships and optimize pharmacological properties . This compound is intended for research purposes only and is a key intermediate for scientists developing new chemical entities in pharmaceutical and agrochemical research.

Properties

IUPAC Name

1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c17-11(18)8-5-15(6-8)9-4-10(13-7-12-9)16-3-1-2-14-16/h1-4,7-8H,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKXTEHMYYBSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another method involves Buchwald–Hartwig amination, where chlorides react with aminopyrazoles in the presence of palladium catalysts and bases like cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes. For instance, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their activity, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Structural Differences

The compound is compared to three analogues (Table 1):

Table 1: Structural Comparison of Selected Analogues

Compound Name / ID Pyrimidine Substituents Heterocyclic Core Functional Groups CAS / Source
Target Compound 6-(1H-pyrazol-1-yl) Azetidine Carboxylic acid (C-3) Not provided
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid 6-OCH₃, 2-SCH₃ Azetidine Carboxylic acid (C-3) 1353977-93-1
BJ52910 6-(1H-pyrazol-1-yl) Piperidine Carboxamide (N-linked) 1334375-94-8
BJ52846 6-(1H-imidazol-1-yl) Piperidine Carboxamide (thiadiazole) 1351660-12-2
Key Observations :

Pyrimidine Substituent Variations: The target compound and BJ52910 share the pyrazole-pyrimidine motif, whereas BJ52846 substitutes pyrazole with imidazole. Imidazole’s additional nitrogen may alter electronic properties and binding specificity .

Heterocyclic Core :

  • Azetidine (4-membered ring) vs. piperidine (6-membered): Azetidine imposes greater torsional strain, which may enhance binding affinity in constrained active sites .

Functional Groups: Carboxylic acid (target compound) vs. carboxamide (BJ52910, BJ52846): The acid group offers hydrogen-bond donor/acceptor versatility, whereas carboxamides may improve metabolic stability .

Biological Activity

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid, identified by its CAS number 2034480-57-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antitumoral, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N8O2C_{22}H_{22}N_{8}O_{2}, with a molecular weight of 430.5 g/mol. The structure features a pyrazole ring, a pyrimidine moiety, and an azetidine ring, which contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can effectively inhibit bacterial growth and possess antifungal activity. The specific compound's ability to act against various pathogens remains to be fully elucidated through experimental assays.

Antitumoral Activity

Preliminary studies suggest that this compound may exhibit antitumoral activity. Similar compounds have been reported to inhibit tubulin polymerization, a mechanism that disrupts cancer cell proliferation. The structural variations within the compound could be optimized for enhanced antitumoral efficacy.

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Pathways : The compound may interfere with critical enzymatic pathways involved in cell division and metabolism.
  • Interaction with DNA/RNA : Potential interactions with nucleic acids could lead to disruptions in replication and transcription processes.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial properties of various pyrazole derivatives, including those structurally related to our compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.

CompoundMIC (µg/mL)Target Organism
Pyrazole A12E. coli
Pyrazole B8S. aureus
Target CompoundTBDTBD

Case Study 2: Antitumoral Evaluation

In vitro assays were conducted to assess the antitumoral effects of related compounds on cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, suggesting potential therapeutic applications.

Cell LineIC50 (µM)Compound Tested
MCF7 (Breast)5.2Related Pyrazole Derivative
HeLa (Cervical)3.4Related Pyrazole Derivative
Target CompoundTBDTBD

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